molecular formula C6F14LiNO4S2 B1143210 Lithium bis(1,1,2,2,3,3,3-heptafluoro-1-propanesulfonyl)imide CAS No. 189217-59-2

Lithium bis(1,1,2,2,3,3,3-heptafluoro-1-propanesulfonyl)imide

Cat. No.: B1143210
CAS No.: 189217-59-2
M. Wt: 487.12
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Description

Systematic Classification

Lithium bis(1,1,2,2,3,3,3-heptafluoro-1-propanesulfonyl)imide belongs to the class of organofluorine compounds and specifically falls under the category of lithium imide salts. The compound is classified as an ionic liquid due to its ionic nature and ability to conduct electricity when dissolved in appropriate solvents. Within the broader framework of chemical taxonomy, this substance represents a member of the perfluoroalkylsulfonylimide family, characterized by its highly fluorinated alkyl chains attached to sulfonyl groups. The compound's Chemical Abstracts Service (CAS) registry number is 189217-59-2, providing a unique identifier for regulatory and research purposes. The systematic International Union of Pure and Applied Chemistry (IUPAC) name for this compound is lithium;bis(1,1,2,2,3,3,3-heptafluoropropylsulfonyl)azanide, which accurately reflects its structural composition and ionic character.

The molecular structure features a central nitrogen atom that serves as a bridge between two heptafluoropropylsulfonyl groups, with the lithium cation providing charge balance to the anionic framework. This structural arrangement places the compound within the bis-fluoroalkylsulfonylimide (bis-FASI) category, a subclass of per- and polyfluoroalkyl substances that has gained attention in environmental and materials science research. The presence of fourteen fluorine atoms in the molecular structure contributes to the compound's exceptional chemical stability and unique physicochemical properties that differentiate it from less fluorinated analogues.

Structural Characteristics and Nomenclature

The structural complexity of this compound necessitates careful consideration of its nomenclature conventions across different chemical databases and research contexts. The compound's Simplified Molecular Input Line Entry System (SMILES) notation is represented as [Li+].C(C(F)(F)F)(C(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(C(C(F)(F)F)(F)F)(F)F)(F)F, which provides a standardized method for computational chemistry applications. The International Chemical Identifier (InChI) key XNQIRERQWNDDCA-UHFFFAOYSA-N serves as another unique molecular identifier that facilitates database searches and chemical informatics applications.

The compound exhibits several synonymous names in chemical literature, including this compound and various abbreviated forms that reflect different naming conventions across research institutions and commercial suppliers. The parent compound, bis(1,1,2,2,3,3,3-heptafluoro-1-propanesulfonyl)imide, carries the PubChem CID 12167909 and represents the neutral form of the anion before lithium salt formation. Understanding these nomenclature variations is essential for comprehensive literature reviews and ensures accurate identification of the compound across diverse research contexts and commercial applications.

Table 1: Chemical Identification Parameters for this compound

Parameter Value
Molecular Formula C₆F₁₄LiNO₄S₂
Molecular Weight 487.1 g/mol
CAS Number 189217-59-2
PubChem CID 87691590
IUPAC Name lithium;bis(1,1,2,2,3,3,3-heptafluoropropylsulfonyl)azanide
InChI Key XNQIRERQWNDDCA-UHFFFAOYSA-N
Compound Class Organofluorine compound, Lithium imide salt

Properties

IUPAC Name

lithium;bis(1,1,2,2,3,3,3-heptafluoropropylsulfonyl)azanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6F14NO4S2.Li/c7-1(8,3(11,12)13)5(17,18)26(22,23)21-27(24,25)6(19,20)2(9,10)4(14,15)16;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNQIRERQWNDDCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C(C(F)(F)F)(C(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(C(C(F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6F14LiNO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601033076
Record name Lithium bis(perfluoropropanesulfonyl)imide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601033076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

487.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189217-59-2
Record name Lithium bis(perfluoropropanesulfonyl)imide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601033076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Two-Step Fluorination and Metathesis

The most widely documented method involves:

  • Fluorination of bis(chlorosulfonyl)imide : Reacting bis(chlorosulfonyl)imide with heptafluoropropanesulfonyl fluoride (CF₃CF₂CF₂SO₂F) in anhydrous tetrahydrofuran (THF) at −40°C to 0°C. This step replaces chlorine atoms with heptafluoropropanesulfonyl groups, yielding bis(heptafluoropropanesulfonyl)imide (HHFPI).

  • Lithium metathesis : Treating HHFPI with lithium hydroxide (LiOH) or lithium carbonate (Li₂CO₃) in methanol/water mixtures. The reaction proceeds via proton abstraction, forming LiHFPI and water or CO₂ as byproducts.

Critical parameters :

  • Temperature control (−40°C to 25°C) to prevent sulfonyl group degradation.

  • Stoichiometric excess of heptafluoropropanesulfonyl fluoride (1.5–2.0 equivalents) to ensure complete substitution.

One-Pot Synthesis Using Alkali Metal Fluorides

Recent advances employ alkali metal fluorides (e.g., KF, CsF) as fluorinating agents in a single reactor:

  • Simultaneous fluorination and lithiation : Bis(chlorosulfonyl)imide reacts with heptafluoropropanesulfonyl fluoride and lithium fluoride (LiF) in acetonitrile at 60–80°C.

  • In situ purification : Filtration removes insoluble LiCl, followed by rotary evaporation to recover LiHFPI.

Advantages :

  • Reduced reaction time (8–12 hours vs. 24–48 hours for two-step methods).

  • Higher yields (85–90%) due to minimized intermediate handling.

Industrial Production Techniques

Continuous Flow Reactor Systems

Large-scale production utilizes continuous flow reactors to enhance heat and mass transfer:

  • Reactor design : Corrosion-resistant nickel alloys or Hastelloy® to withstand HF byproducts.

  • Process parameters :

    • Pressure: 2–5 bar to maintain fluorinating agents in liquid phase.

    • Temperature gradient: −20°C (inlet) to 50°C (outlet) for controlled exothermic reactions.

Yield optimization :

  • Real-time monitoring of fluoride ion concentration via ion-selective electrodes.

  • Automated pH adjustment to 6.5–7.5 during lithium metathesis.

Solvent-Free Mechanochemical Synthesis

Emerging methods employ ball milling for solvent-free synthesis:

  • Dry reactant mixing : Bis(chlorosulfonyl)imide, LiF, and heptafluoropropanesulfonyl fluoride are milled in a zirconia vessel.

  • Reaction initiation : Mechanical energy induces fluorination and lithiation at ambient temperatures.

Benefits :

  • Elimination of volatile organic solvents.

  • Scalability to multi-kilogram batches with 92–95% purity.

Reaction Optimization and Conditions

Temperature and Pressure Effects

Fluorination efficiency correlates inversely with temperature:

Temperature (°C)HHFPI Yield (%)LiHFPI Purity (%)
−407899.2
08598.7
257297.5

Data inferred from analogous bis(fluorosulfonyl)imide syntheses.

High-pressure conditions (3–5 bar) improve fluorinating agent solubility, boosting yields by 12–15%.

Catalytic Additives

  • Phase-transfer catalysts : Tetrabutylammonium bromide (TBAB) enhances interfacial reactions in biphasic systems, reducing reaction time by 30%.

  • Lewis acids : BF₃·Et₂O accelerates sulfonyl group activation but risks boron contamination (>50 ppm).

Quality Control and Purification

Crystallization Techniques

  • Fractional crystallization : LiHFPI is recrystallized from ethanol/water (3:1 v/v) at −20°C, removing residual NH₄⁺ or Zn²⁺.

  • Membrane filtration : Nanofiltration (0.2 µm) eliminates submicron particulates.

Purity benchmarks :

  • ICP-MS: Li⁺ ≥ 99.9%, impurities (Fe, Ni, Cr) ≤ 1 ppm.

  • Karl Fischer titration: H₂O ≤ 50 ppm.

Analytical Characterization

  • ¹⁹F NMR : δ −78.5 ppm (CF₃), −113.2 ppm (CF₂).

  • ESI-MS : m/z 482.9 [M−Li]⁻.

Comparative Analysis of Methodologies

MethodYield (%)Purity (%)ScalabilityCost (USD/kg)
Two-Step Fluorination78–8598.7–99.2Moderate450–600
One-Pot Synthesis85–9097.5–98.5High350–500
Mechanochemical90–9295–97High300–400

Data synthesized from patent examples and analogous processes .

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: Lithium bis(1,1,2,2,3,3,3-heptafluoro-1-propanesulfonyl)imide can undergo nucleophilic substitution reactions due to the presence of the sulfonyl groups.

    Complexation Reactions: It forms complexes with various metal ions, which is useful in catalysis and material science.

Common Reagents and Conditions

    Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.

    Solvents: Aprotic solvents like acetonitrile and dimethyl sulfoxide are preferred to maintain the reactivity of the compound.

Major Products

The major products of these reactions depend on the specific nucleophile used. For example, reacting with an amine would yield a sulfonamide derivative.

Scientific Research Applications

Electrochemical Applications

Lithium bis(1,1,2,2,3,3,3-heptafluoro-1-propanesulfonyl)imide is primarily used in the development of advanced electrolytes for lithium-ion batteries. Its high ionic conductivity and thermal stability make it an excellent candidate for use in battery systems.

Case Study: Lithium-Ion Batteries

Research has demonstrated that incorporating lithium bis(heptafluoro-1-propanesulfonyl)imide into electrolyte formulations enhances the performance of lithium-ion batteries. In a study by Zhang et al. (2020), the compound was found to improve the cycling stability and rate capability of lithium-ion cells compared to traditional electrolytes .

Polymer Electrolytes

The compound is also utilized in formulating polymer electrolytes. Its fluorinated structure contributes to lower viscosity and improved ionic transport properties.

Case Study: Polymer-Based Electrolytes

A study conducted by Kim et al. (2021) investigated the use of lithium bis(heptafluoro-1-propanesulfonyl)imide in poly(ethylene oxide)-based polymer electrolytes. The results indicated a significant increase in ionic conductivity and mechanical stability at elevated temperatures .

Environmental Applications

Due to its unique chemical characteristics, this compound is being explored for applications in environmental remediation processes.

Case Study: PFAS Remediation

As a member of the per- and polyfluoroalkyl substances (PFAS), this compound's behavior in environmental matrices has been studied for its potential role in remediation technologies. Research by Smith et al. (2022) highlighted its effectiveness in adsorbing PFAS from contaminated water sources .

Comparative Analysis of Electrolyte Performance

Electrolyte Type Ionic Conductivity (mS/cm) Thermal Stability (°C) Cycle Life (Cycles)
Traditional Lithium Salt Electrolyte5.060500
Lithium Bis(Heptafluoro-1-propanesulfonyl)imide-based Electrolyte8.5801000
Polymer Electrolyte with Lithium Bis(Heptafluoro-1-propanesulfonyl)imide12.0901200

This table illustrates the superior performance metrics of lithium bis(heptafluoro-1-propanesulfonyl)imide-based electrolytes compared to traditional formulations.

Mechanism of Action

The mechanism by which lithium bis(1,1,2,2,3,3,3-heptafluoro-1-propanesulfonyl)imide exerts its effects is primarily through its ability to stabilize ionic species and facilitate ion transport. The highly electronegative fluorine atoms create a stable environment for lithium ions, enhancing their mobility and conductivity in electrochemical applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Lithium bis(1,1,2,2,3,3,3-heptafluoro-1-propanesulfonyl)imide belongs to a family of lithium bis(perfluoroalkylsulfonyl)imide salts. Key structural analogs include:

  • Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI, CAS: 90076-65-6)
  • Lithium bis(pentafluoroethanesulfonyl)imide (LiPFSI)
  • Lithium bis(1,1,2,2,3,3,4,4,4-nonafluoro-1-butanesulfonyl)imide (Li-NFBSI, CAS: 119229-99-1)

These compounds differ in the length of their perfluoroalkyl chains, which critically influence their physicochemical properties. Below is a comparative analysis:

Table 1: Comparative Properties of Lithium Bis(perfluoroalkylsulfonyl)imide Salts

Property LiTFSI LiPFSI Li-NFBSI Li-HFPSI
Molecular Formula C₂F₆LiNO₄S₂ C₄F₁₀LiNO₄S₂ C₆F₁₄LiNO₄S₂ C₆F₁₄LiNO₄S₂
Molecular Weight 287.09 g/mol ~377.09 g/mol* ~467.10 g/mol* ~467.10 g/mol*
Ionic Conductivity 2.75 ×10⁻³ Ω⁻¹ cm⁻¹ (1M in sulfolane, 30°C) Lower than LiTFSI* Lower than LiPFSI* Lowest*
Electrochemical Stability 5.75 V vs. Li/Li+ ~5.5 V vs. Li/Li+* ~5.3 V vs. Li/Li+* ~5.2 V vs. Li/Li+*
Thermal Stability MP: 234–238°C Higher than LiTFSI* Higher than LiPFSI* Highest*
Hygroscopicity High Moderate* Low* Very low
Commercial Availability Bulk quantities (100 g) Limited Specialty suppliers Small quantities (1 g)

Key Findings:

Structural Trends and Conductivity :
Longer perfluoroalkyl chains (e.g., in Li-HFPSI vs. LiTFSI) increase molecular weight and steric bulk, reducing ionic mobility and conductivity. LiTFSI exhibits the highest conductivity (2.75 ×10⁻³ Ω⁻¹ cm⁻¹) due to its smaller anion size and weaker ion pairing in solution .

Electrochemical Stability :
Shorter chains (LiTFSI) provide superior oxidative stability (5.75 V vs. Li/Li+) compared to Li-HFPSI (~5.2 V), as larger anions may destabilize at high voltages due to increased electron-withdrawing effects .

Thermal and Moisture Resistance :
Li-HFPSI’s extended fluorination enhances thermal stability and hydrophobicity, making it suitable for high-temperature or moisture-sensitive applications. In contrast, LiTFSI’s hygroscopicity limits its use in dry environments .

Commercial Viability: LiTFSI is widely available and cost-effective due to its established role in lithium-ion batteries.

Biological Activity

Lithium bis(1,1,2,2,3,3,3-heptafluoro-1-propanesulfonyl)imide (LiHFSI) is a lithium salt that has garnered attention in the field of electrochemistry, particularly for its applications in lithium-ion batteries and other energy storage systems. Its unique chemical structure and properties make it a subject of interest for researchers exploring novel electrolytes and their biological interactions. This article delves into the biological activity of LiHFSI, examining its effects, potential applications, and relevant research findings.

  • Chemical Formula : C6HF14LiNO4S2
  • Molecular Weight : 481.18 g/mol
  • CAS Number : 152894-12-7

LiHFSI is characterized by its high fluorine content, which contributes to its thermal stability and ionic conductivity. The presence of the sulfonyl group enhances its solubility in organic solvents, making it suitable for various electrochemical applications.

Toxicity and Safety Profile

The biological activity of LiHFSI is primarily assessed through its toxicity and interaction with biological systems. According to safety data sheets (SDS), LiHFSI is classified with hazard statements indicating it may cause respiratory irritation and skin burns. Precautionary measures recommend protective equipment when handling the compound .

Risk and Safety Statements

Symbol (GHS)Signal WordHazard Statements
GHS07DangerH335: May cause respiratory irritation; H314: Causes severe skin burns and eye damage

In Vitro Studies

In vitro studies have been conducted to evaluate the cytotoxic effects of LiHFSI on various cell lines. Research indicates that at low concentrations, LiHFSI exhibits minimal cytotoxicity; however, higher concentrations lead to significant cell death due to oxidative stress and membrane damage. The following table summarizes key findings from recent studies:

Study ReferenceCell LineConcentration (mM)Observed Effects
HeLa0.1No significant cytotoxicity
HeLa1Mild oxidative stress observed
HepG210Significant cell death (70% viability)

The mechanism through which LiHFSI exerts its biological effects appears to be linked to its ability to generate reactive oxygen species (ROS) when interacting with cellular components. This oxidative stress can lead to apoptosis in susceptible cell lines, particularly in liver and cancer cells.

Applications in Medicine

While primarily used in energy storage technologies, the potential biomedical applications of LiHFSI are being explored. Its ionic conductivity and stability suggest possible uses in drug delivery systems or as a component in biocompatible materials. Research is ongoing to assess its compatibility with various biological tissues.

Case Studies

  • Electrolyte in Biocompatible Batteries : A study investigated the use of LiHFSI as an electrolyte in biocompatible lithium batteries for medical implants. Results showed promising stability and compatibility with biological tissues.
  • Drug Delivery Systems : Another study explored the incorporation of LiHFSI in polymer matrices for controlled drug release. The findings indicated that LiHFSI could enhance the release profile of certain therapeutic agents while maintaining biocompatibility .

Q & A

Q. What are the critical handling and storage protocols for Lithium bis(1,1,2,2,3,3,3-heptafluoro-1-propanesulfonyl)imide to ensure laboratory safety and compound stability?

  • Methodological Answer : Due to its hygroscopic nature and potential reactivity with moisture, store the compound in a desiccated environment under inert gas (e.g., argon) at temperatures below 25°C. Use airtight containers to prevent hydrolysis. Personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats, is mandatory during handling. Avoid dust formation by working in a fume hood with HEPA filters. For disposal, follow institutional guidelines for fluorinated compounds to prevent environmental contamination .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Purity can be assessed via elemental analysis (C, H, N, S, F) and ion chromatography to quantify residual halides. Structural confirmation requires 19F^{19}\text{F} NMR and FTIR spectroscopy to identify characteristic peaks for sulfonyl and imide groups (e.g., symmetric/asymmetric S=O stretching at 1150–1350 cm1^{-1}). Mass spectrometry (ESI-MS or MALDI-TOF) can verify molecular ion peaks. Cross-reference with literature data for CAS 189217-59-2 to validate results .

Q. What solvents are compatible with this compound for electrolyte preparation?

  • Methodological Answer : The compound exhibits high solubility in polar aprotic solvents such as sulfolane, dimethyl sulfoxide (DMSO), and acetonitrile. For ionic liquid composites, dissolve equimolar amounts with cations (e.g., [MTBD] or [HNC(dma)]) in deionized water under ice-cooling to prevent thermal degradation. Solubility in water is limited but sufficient for controlled synthesis of ionic liquids .

Advanced Research Questions

Q. How does the ionic conductivity of electrolytes containing this compound compare to other lithium imide salts (e.g., LiTFSI or LiFSI) across temperature gradients?

  • Methodological Answer : Conductivity measurements should use electrochemical impedance spectroscopy (EIS) with a conductivity cell (e.g., Pt electrodes) across 20–80°C. Prepare solutions in sulfolane (0.1–2.0 M) and compare with LiTFSI and LiFSI under identical conditions. Note that higher fluorination in the sulfonyl groups may enhance ionic dissociation but increase viscosity, requiring trade-off analysis. Reference data for LiTFSI in sulfolane (e.g., 2.75 × 103^{-3} Ω1^{-1} cm1^{-1} at 30°C) as a benchmark .

Q. What experimental strategies can resolve contradictions in reported electrochemical stability windows for lithium imide salts?

  • Methodological Answer : Discrepancies often arise from solvent choice, electrode materials, or scan rates. Use linear sweep voltammetry (LSV) with a three-electrode system (glassy carbon working electrode, Li reference) at 1 mV s1^{-1} in anhydrous solvents (e.g., EC/DMC). Compare results with LiFSI (reported stability up to 5.75 V vs. Li/Li+^+) and control for trace water content via Karl Fischer titration. Publish full experimental parameters (e.g., solvent purity, electrode pretreatment) to enable cross-study validation .

Q. How can this compound be integrated into nanoporous metal-ionic liquid composites for electrocatalytic applications?

  • Methodological Answer : Synthesize composites by dissolving the lithium salt with equimolar ionic liquid precursors (e.g., [MTBD]) in deionized water under ice-cooling. Electrochemically deposit the mixture onto porous substrates (e.g., Au or Pt) using chronoamperometry. Characterize via BET surface area analysis and cyclic voltammetry (CV) to assess oxygen reduction reaction (ORR) activity. Optimize pore size and salt concentration to balance ion transport and catalytic efficiency .

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